2',4-Dihydroxy-5'-fluoro-3-methoxychalcone
Overview
Description
2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone is a member of the chalcone family, which are naturally occurring compounds found in various plants. Chalcones are characterized by their yellow or orange color, originating from a molecular structure consisting of two aromatic rings connected by a three-carbon chain, a conjugated carbonyl group, and a double bond . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This method involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually include the use of anhydrous aluminum chloride as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone involves modulation of various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as p38 MAPK and reduce NF-κB signaling, leading to decreased inflammation and immune cell recruitment . The compound also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone can be compared with other chalcones such as:
2’,4’-Dihydroxy-4-methoxydihydrochalcone: Known for its hypoglycemic effects.
6-Fluoro-3,4-dihydroxy-2’,4’-dimethoxychalcone: Exhibits good anticancer activity.
The uniqueness of 2’,4-Dihydroxy-5’-fluoro-3-methoxychalcone lies in its specific substitution pattern, which contributes to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-21-16-8-10(3-6-15(16)20)2-5-13(18)12-9-11(17)4-7-14(12)19/h2-9,19-20H,1H3/b5-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEQRZWKCUESAZ-GORDUTHDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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